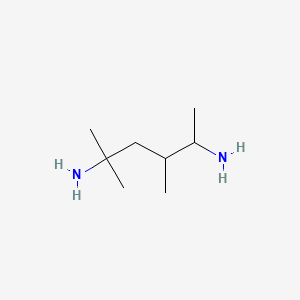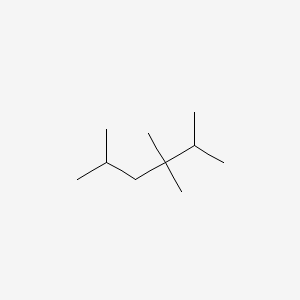
2,3,3,5-Tetramethylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3,5-Tetramethylhexane is an organic compound with the molecular formula C10H22. It is a branched alkane, characterized by the presence of four methyl groups attached to a hexane backbone. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting solely of carbon and hydrogen atoms connected by single bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,5-Tetramethylhexane can be achieved through various organic reactions. One common method involves the alkylation of a suitable precursor, such as 2,3-dimethylbutane, with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride (AlCl3), to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of more complex hydrocarbons or the isomerization of other branched alkanes. These processes are carried out in large-scale reactors under high pressure and temperature to ensure efficient conversion and high yield .
Chemical Reactions Analysis
Types of Reactions
2,3,3,5-Tetramethylhexane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can lead to the formation of alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and reagents used.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common for alkanes.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are often used.
Substitution: Halogenation typically requires the presence of halogens (Cl2, Br2) and may be initiated by light or heat.
Major Products
Oxidation: Depending on the extent of oxidation, products can range from alcohols to carboxylic acids.
Substitution: Halogenated derivatives of this compound are the primary products.
Scientific Research Applications
2,3,3,5-Tetramethylhexane has various applications in scientific research:
Chemistry: It is used as a reference compound in studies of hydrocarbon behavior and properties.
Medicine: Research into its derivatives could lead to the development of new drugs or therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,3,3,5-Tetramethylhexane in chemical reactions involves the breaking and forming of carbon-hydrogen and carbon-carbon bonds. In oxidation reactions, the compound undergoes dehydrogenation, leading to the formation of double bonds or oxygen-containing functional groups. In substitution reactions, the hydrogen atoms are replaced by halogen atoms through a free radical mechanism .
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3-Tetramethylhexane
- 2,2,5,5-Tetramethylhexane
- 2,3,3,4-Tetramethylhexane
Uniqueness
2,3,3,5-Tetramethylhexane is unique due to its specific branching pattern, which affects its physical and chemical properties. The position of the methyl groups influences its boiling point, melting point, and reactivity compared to other isomers .
Properties
CAS No. |
52897-11-7 |
|---|---|
Molecular Formula |
C10H22 |
Molecular Weight |
142.28 g/mol |
IUPAC Name |
2,3,3,5-tetramethylhexane |
InChI |
InChI=1S/C10H22/c1-8(2)7-10(5,6)9(3)4/h8-9H,7H2,1-6H3 |
InChI Key |
GCGFXFIPOBRMQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


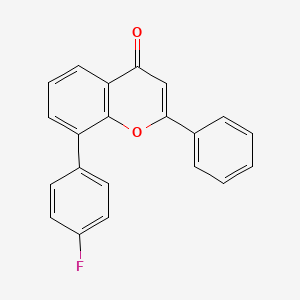
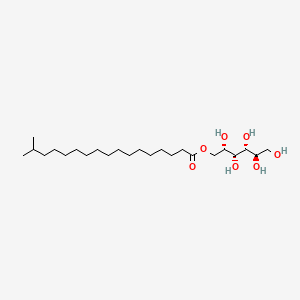
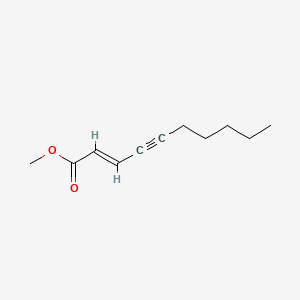

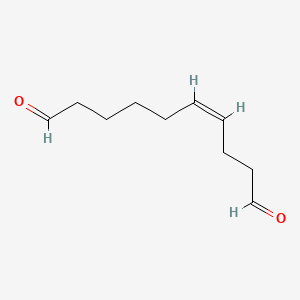




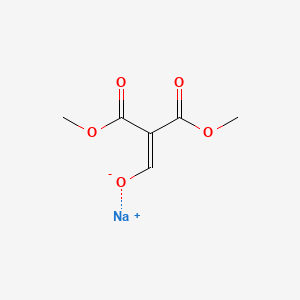
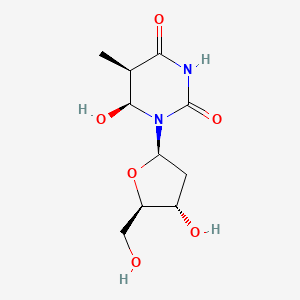
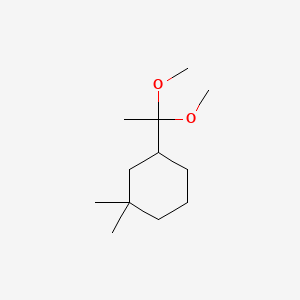
![disodium;(2S)-2-[[(1S)-1-carboxylato-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoate;tetrahydrate](/img/structure/B12643593.png)
